(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Beschreibung

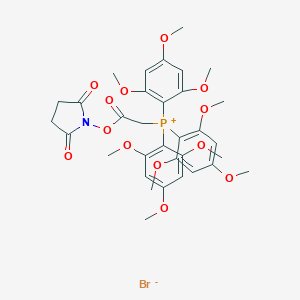

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (abbreviated as TMPP-Ac-OSu in some sources) is a phosphonium salt derivative widely used in proteomics and peptide chemistry. Its molecular structure comprises a central phosphorus atom bonded to three 2,4,6-trimethoxyphenyl groups and a succinimidyloxycarbonylmethyl moiety, forming a stable cationic complex . The compound exhibits a purity of ≥98.5% (HPLC) and is stored at -20°C to maintain stability .

Key structural features include:

- Tris(2,4,6-trimethoxyphenyl) groups: These substituents enhance solubility in organic solvents (e.g., acetonitrile) and stabilize intermediate peptide bonds during synthesis .

- Succinimidyl ester group: This reactive moiety enables selective coupling with primary amines (e.g., N-terminal α-amines or lysine side chains), facilitating peptide labeling and derivatization .

Eigenschaften

IUPAC Name |

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMSQZIYVKTUHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39BrNO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583500 | |

| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226409-58-1 | |

| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide is the N-terminal alpha-amino group of peptides . This compound is used for selective derivatization of this group, which is a crucial step in protein sequence analysis .

Mode of Action

This compound acts as an acylating reagent . It interacts with the N-terminal alpha-amino group of peptides, leading to the formation of a derivative. This derivative is characterized by increased hydrophobicity, improved ionization ability, and modified fragmentation pattern due to the introduced positive charge .

Biochemical Pathways

The compound’s action affects the biochemical pathway of protein sequencing. By derivatizing the N-terminal alpha-amino group of peptides, it facilitates the generation of a-type ions, making sequence information easier to obtain .

Result of Action

The result of the compound’s action is the creation of a derivative that is more amenable to analysis by techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . This facilitates the identification and analysis of proteins, contributing to our understanding of their structure and function.

Biochemische Analyse

Biochemical Properties

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide interacts with the N-terminal α-amino group of peptides. The TMPP-acetylated peptides undergo fragmentation, thereby creating a-type ions. This makes obtaining sequence information easier, even without the usage of an automated computational approach.

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide sequencing. By facilitating the fragmentation of TMPP-acetylated peptides, it aids in the identification and analysis of proteins within the cell.

Biologische Aktivität

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu) is a phosphonium salt that has garnered interest in biochemical research due to its unique properties and applications in protein modification and mass spectrometry. This article explores its biological activity, including mechanisms of action, applications in proteomics, and relevant case studies.

- Molecular Formula: C33H39BrNO13P

- Molecular Weight: 726.54 g/mol

- CAS Number: 226409-58-1

TMPP-Ac-OSu is primarily used as a reagent for the selective labeling of peptides and proteins, facilitating the study of biological processes at the molecular level.

TMPP-Ac-OSu functions through the formation of covalent bonds with the N-terminal amino group of peptides and proteins. This modification enhances the detection sensitivity in mass spectrometry by improving ionization efficiency. The succinimidyl group enables the formation of stable amide bonds with primary amines, making it a valuable tool in proteomics for quantifying protein expression levels and studying post-translational modifications.

Biological Applications

- Protein Labeling : TMPP-Ac-OSu is widely used in quantitative proteomics for labeling peptides prior to mass spectrometric analysis. This process allows researchers to track changes in protein abundance under various biological conditions.

- Imaging Mass Spectrometry : The compound has been utilized in matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS), which provides spatial distribution information of biomolecules within tissue samples. This technique is crucial for understanding disease mechanisms and identifying potential biomarkers.

- Drug Development : TMPP-Ac-OSu can be employed in drug discovery processes to modify therapeutic proteins or peptides, enhancing their stability and bioavailability.

Case Study 1: Quantitative Proteomics

A study by Vaca-Jacome et al. demonstrated the effectiveness of TMPP-Ac-OSu in quantitative proteomics. The researchers labeled synthetic peptides with TMPP-Ac-OSu and analyzed them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results indicated a significant improvement in detection sensitivity and reproducibility compared to non-labeled controls .

Case Study 2: MALDI Imaging

In a study published in Nature Communications, TMPP-Ac-OSu was applied in MALDI IMS to visualize the distribution of specific lipids in human breast cancer tissues. The imaging results provided insights into lipid metabolism alterations associated with tumor progression, highlighting the compound's utility in cancer research .

Research Findings

Recent research has emphasized the versatility of TMPP-Ac-OSu across various fields:

Wissenschaftliche Forschungsanwendungen

Applications in Biochemistry

2.1 Protein Modification

One of the primary applications of TMPP-Ac-OSu is in the modification of proteins for various biochemical analyses. The succinimidyl group allows for effective conjugation to amino groups in proteins, facilitating the study of protein interactions and functions. For instance:

- Case Study : In a study investigating Staphylococcus aureus surface proteins, TMPP-Ac-OSu was utilized to derivatize the SasG protein, enhancing its detection and analysis via mass spectrometry .

2.2 MALDI-TOF Mass Spectrometry

TMPP-Ac-OSu serves as an acylating reagent in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This application is crucial for protein sequence analysis and identification.

| Application | Description |

|---|---|

| Protein Modification | Conjugation to amino groups for interaction studies |

| MALDI-TOF MS | Enhances detection sensitivity and resolution |

Applications in Drug Development

3.1 Targeted Drug Delivery

The phosphonium moiety in TMPP-Ac-OSu enhances cellular uptake of therapeutic agents, making it a valuable tool in targeted drug delivery systems. This property is particularly beneficial in cancer therapy where selective targeting of tumor cells is desired.

3.2 Case Studies in Drug Delivery

- Study Example : Research has demonstrated that phosphonium-based compounds can facilitate the transport of drugs across cellular membranes, improving bioavailability and therapeutic efficacy .

Applications in Organic Synthesis

4.1 Catalysis

TMPP-Ac-OSu can act as a catalyst or ligand in various organic reactions due to its strong Lewis-basic properties. It has been shown to enhance reaction rates and yields in processes such as:

- Mukaiyama Aldol Reactions : TMPP-Ac-OSu facilitates the formation of enolates from ketene silyl acetals, which can then participate in nucleophilic additions.

| Reaction Type | Role of TMPP-Ac-OSu |

|---|---|

| Mukaiyama Aldol | Catalyst for enolate formation |

| Michael Addition | Acts as a nucleophile |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Selectivity

- TMPP-Ac-OSu : The succinimidyl ester reacts specifically with primary amines under mild conditions (pH 8–9, room temperature), enabling selective N-terminal labeling . In contrast, S-pentafluorophenyl analogs target hydroxyl and carbonyl groups, making them unsuitable for amine-specific workflows .

- Fluorinated TPP+ analogs : These compounds lack the succinimidyl group but incorporate fluorine atoms for detection via 19F-NMR, sacrificing amine reactivity for imaging applications .

Stability and Cost Considerations

- Stability : TMPP-Ac-OSu requires storage at -20°C due to succinimidyl ester hydrolysis , whereas simpler phosphonium salts (e.g., Methyltriphenylphosphonium bromide) are stable at room temperature .

- Cost : TMPP-Ac-OSu is expensive (RMB 3,836/100 mg) due to its specialized applications , while Methyltriphenylphosphonium bromide is cost-effective for bulk chemical synthesis .

Research Findings and Case Studies

- N-Terminal Profiling : A TMPP-Ac-OSu/StageTip workflow identified 581 yeast N-terminal peptides with 83% efficiency, outperforming multi-step enrichment methods .

- Bacterial Proteomics : In M. smegmatis, TMPP labeling enabled high-coverage N-terminal analysis using only 500 µg of protein extract, demonstrating superior sensitivity .

- Limitations : TMPP-Ac-OSu’s specificity for amines excludes C-terminal or post-translational modification analysis, necessitating complementary reagents (e.g., sulfonyl fluoride tags) .

Vorbereitungsmethoden

Formation of the Tris(2,4,6-trimethoxyphenyl)phosphonium Core

The phosphonium center is synthesized via nucleophilic substitution between tris(2,4,6-trimethoxyphenyl)phosphine and a bromoacetylating agent. The trimethoxyphenyl groups confer steric bulk and electronic stabilization, enhancing the compound’s solubility in polar organic solvents like acetonitrile and dimethylformamide.

Purification and Characterization

Chromatographic Purification

Crude TMPP-Ac-OSu is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient elution of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) effectively separates the product from unreacted precursors.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR):

-

(DMSO-d6, 400 MHz): δ 6.25 (s, 6H, aryl-H), 3.75 (s, 18H, OCH3), 4.15 (s, 2H, CH2), 2.80 (s, 4H, succinimide).

-

: Single resonance at δ +25 ppm confirms the phosphonium structure.

-

-

Mass Spectrometry:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (>75%) are achieved in anhydrous acetonitrile at 25°C. Elevated temperatures (>40°C) promote decomposition, while polar aprotic solvents like DMF reduce side reactions.

Stoichiometric Ratios

A 1:1.2 molar ratio of tris(2,4,6-trimethoxyphenyl)phosphine to bromoacetyl-NHS ensures complete conversion. Excess NHS minimizes HBr-mediated side reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 768.54 g/mol | |

| Solubility | >50 mg/mL in acetonitrile | |

| Melting Point | 142–145°C (decomposes) | |

| λmax (UV-Vis) | 280 nm (ε = 12,500 Mcm) |

Analytical Challenges and Solutions

Byproduct Formation

Residual tris(2,4,6-trimethoxyphenyl)phosphine oxide is a common byproduct, detectable via . Recrystallization from ethyl acetate/hexane (1:3) reduces oxide contamination to <2%.

Q & A

What is the primary application of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide in proteomics research?

Answer:

This compound is a derivatizing agent used to label N-terminal amines of peptides/proteins, enhancing their detection and sequencing via mass spectrometry (MS). The TMPP (tris(2,4,6-trimethoxyphenyl)phosphonium) group increases peptide hydrophobicity and promotes the generation of diagnostic a/b-type fragment ions during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), simplifying spectral interpretation . It is widely applied in N-terminomics, proteogenomics, and post-translational modification studies .

How does TMPP derivatization enhance peptide detection in MALDI-MS?

Answer:

TMPP labeling improves ionization efficiency and spectral clarity by:

- Hydrophobicity enhancement : Facilitates peptide retention in reversed-phase chromatography and reduces signal suppression.

- Fragmentation bias : Predominantly generates N-terminal a/b ions, enabling straightforward de novo sequencing .

- Mass shift : Adds a fixed mass (+573.18 Da), aiding in distinguishing labeled N-terminal peptides from internal fragments .

Studies using MALDI-post-source decay (PSD)-MS demonstrate high-confidence identification of low-picomole quantities of derivatized peptides .

What molar ratio of TMPP reagent to protein is recommended for efficient derivatization?

Answer:

Optimal derivatization requires a 200:1 molar excess of TMPP reagent relative to protein. For example, 500 µg of M. smegmatis protein extract reacted with 0.1 M TMPP in CH₃CN:water (2:8 v/v) under denaturing conditions (8 M urea, 2 M thiourea) achieves >95% labeling efficiency. Residual reagent is quenched with 0.1 M hydroxylamine .

How can TMPP labeling be integrated with diagonal chromatography for proteogenomic studies?

Answer:

TMPP labeling combined with COmbined FRActional DIagonal Chromatography (COFRADIC) enriches N-terminal peptides by exploiting hydrophobicity shifts. Key steps:

Derivatization : Label protein N-termini with TMPP.

Proteolysis : Digest with multiple enzymes (e.g., trypsin, LysargiNase) to validate termini.

Diagonal chromatography : Isolate labeled peptides via reversed-phase separation before/after oxidation.

This workflow identified 534 N-terminal peptides in Roseobacter denitrificans, refining genome annotations by correcting start codon mispredictions .

How to resolve discrepancies in N-terminal peptide identification when using TMPP?

Answer:

Discrepancies arise from incomplete labeling or spectral misassignment. Mitigation strategies include:

- Scoring criteria : Prioritize spectra with TMPP-specific a/b ions and corroborating y ions .

- Multi-protease validation : Use complementary enzymes (e.g., trypsin, GluC) to cross-verify termini .

- StageTip purification : Remove unreacted TMPP via C18-based desalting to reduce background noise .

What steps are critical to minimize side reactions during TMPP derivatization?

Answer:

Critical parameters:

- pH control : React in Tris-HCl buffer (pH 8–8.2) to favor selective N-terminal labeling over lysine ε-amines .

- Denaturants : Use 8 M urea/2 M thiourea to solubilize proteins and ensure reagent accessibility .

- Quenching : Add 0.1 M hydroxylamine to terminate residual active ester groups .

- Temperature/time : 1-hour reaction at room temperature balances efficiency and side-product minimization .

How is TMPP used in characterizing monoclonal antibody (mAb) heterogeneities?

Answer:

TMPP labels N-terminal proteoforms in mAbs via in-gel derivatization:

Gel electrophoresis : Separate mAb variants via SDS-PAGE.

In-gel labeling : React excised gel bands with TMPP to tag N-termini.

LC-MS/MS analysis : Identify truncated/elongated variants using diagnostic fragment ions.

This method detected minor proteoforms (<1% abundance) in therapeutic antibodies, resolving signal peptide processing errors .

What advantages does TMPP labeling offer over other N-terminal enrichment techniques?

Answer:

- Speed : One-step derivatization vs. multi-day workflows (e.g., TAILS, SCX).

- Sensitivity : Requires ≤20 µg protein, ideal for low-input samples .

- Compatibility : Works with SDS-PAGE, in-solution, or in-gel workflows .

- Data quality : Enhances confidence in N-terminal assignment via predictable fragmentation .

Why might TMPP-derivatized peptides show low yield, and how to address this?

Answer:

Causes :

- Insufficient reagent excess (<200:1 molar ratio).

- Incomplete protein denaturation (e.g., missing urea/thiourea).

- Competing reactions (e.g., lysine labeling at suboptimal pH).

Solutions : - Optimize denaturation conditions (8 M urea, 2 M thiourea).

- Validate pH (8–8.2) and quenching steps .

- Pre-purify proteins via TCA precipitation to remove interfering contaminants .

How does TMPP contribute to refining genome annotations in bacterial studies?

Answer:

TMPP-based proteogenomics validates translational start sites by:

- Identifying N-terminal peptides : Matches MS data to genomic predictions.

- Correcting misannotations : In Roseobacter denitrificans, 41 erroneous start codons were revised, and 8 genes showed multiple start sites, challenging single-initiation models .

- Detecting novel genes : Five previously unannotated ORFs were discovered via unique peptide spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.